Product packaging for Yohimbenone(Cat. No.:)

Yohimbenone

Cat. No.: B1255166
M. Wt: 292.4 g/mol
InChI Key: BBUWAAGCRQZBSG-SGTLLEGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yohimbenone is a specialized chemical compound of significant interest in pharmacological and neurobiological research. It is recognized for its activity as an alpha-2 adrenergic receptor antagonist . By blocking these presynaptic receptors, this compound inhibits the negative feedback mechanism that typically suppresses norepinephrine release, leading to increased levels of this neurotransmitter in the synaptic cleft and enhanced sympathetic nervous system activity . This mechanism is a valuable tool for researchers investigating the noradrenergic system's role in various physiological and behavioral processes. The primary research applications for this compound include its use as a pharmacological probe to study the pathophysiology of anxiety disorders, panic, and post-traumatic stress disorder (PTSD) . It is also utilized in models of stress-induced reinstatement of drug-seeking behavior, making it relevant for substance abuse research . Furthermore, due to its ability to modulate neurotransmitter release, this compound finds application in studies focused on cognitive functions, such as working memory and impulse control, as well as in research exploring fear extinction and the consolidation of extinction memories . Beyond central nervous system research, its potential peripheral effects, including the study of vascular tone and blood flow, are also areas of scientific inquiry . Researchers value this compound for investigating complex neurobiological pathways and receptor interactions. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. All necessary safety data sheets (SDS) should be consulted and followed meticulously during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O B1255166 Yohimbenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

(1S,15R)-3,11,12,14,15,16,17,21-octahydro-1H-yohimban-18-one

InChI

InChI=1S/C19H20N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,9,12,18,20H,5-8,10-11H2/t12-,18-/m0/s1

InChI Key

BBUWAAGCRQZBSG-SGTLLEGYSA-N

Isomeric SMILES

C1CC(=O)C=C2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45

Canonical SMILES

C1CC(=O)C=C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45

Synonyms

yohimbenone

Origin of Product

United States

Synthetic Methodologies and Strategies for Yohimbenone

Total Synthesis Approaches to (±)-Yohimbenone

The total synthesis of the racemic form of yohimbenone, (±)-yohimbenone, has been achieved through several ingenious routes. These approaches primarily focus on the efficient construction of the core pentacyclic skeleton.

Conjugate Addition-Dipolar Cycloaddition Cascades

A highly effective strategy for the synthesis of (±)-yohimbenone involves a conjugate addition-dipolar cycloaddition cascade reaction. acs.orgacs.orgnih.gov This key step efficiently assembles the indolo[a]quinolizine scaffold of the molecule. The process is initiated by the conjugate addition of an appropriate oxime to a dienyl sulfone, such as 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616), which then undergoes an intramolecular [3+2] dipolar cycloaddition. acs.orgacs.org This cascade reaction forms a complex bicyclic isoxazolidine (B1194047) adduct, which serves as a crucial intermediate. acs.org Subsequent reductive cleavage of this adduct provides an azapolycyclic framework with strategically positioned functional groups, facilitating further transformations to complete the synthesis of (±)-yohimbenone. acs.orgacs.org

Strategic Construction of Pentacyclic Ring Systems

The construction of the characteristic pentacyclic ring system of this compound has been approached from different strategic directions. A traditional and widely used strategy involves the initial construction of a fully functionalized D/E-ring system, which is then followed by the annulation of the C-ring, often via a Bischler–Napieralski cyclization. nih.govnih.gov This "D/E-ring first" approach has been a cornerstone in the synthesis of many yohimbine (B192690) alkaloids. nih.gov

Application of Dienyl Sulfone Chemistry

Dienyl sulfone chemistry plays a pivotal role in certain synthetic routes to this compound, particularly in the context of the conjugate addition-dipolar cycloaddition cascade. acs.orgacs.org The use of 2,3-bis(phenylsulfonyl)-1,3-butadiene as the dienyl sulfone component is crucial. acs.orgacs.org The phenylsulfonyl groups act as excellent activating groups for the conjugate addition and also influence the regioselectivity of the subsequent dipolar cycloaddition. This application of dienyl sulfone chemistry provides a powerful tool for the rapid assembly of complex heterocyclic systems from relatively simple starting materials.

Enantioselective Synthesis of this compound and Related Stereoisomers

The development of enantioselective syntheses of this compound and its stereoisomers is a significant challenge due to the presence of multiple stereocenters. Researchers have employed various catalytic asymmetric methods to achieve high levels of stereocontrol.

Catalytic Asymmetric Approaches

Several catalytic asymmetric strategies have been successfully applied to the synthesis of yohimbine alkaloids, which are structurally related to this compound. These methods often serve as a blueprint for potential enantioselective syntheses of this compound itself.

Rhodium-catalyzed reactions , while not explicitly detailed in the provided context for this compound, are a well-established tool in asymmetric catalysis and represent a potential avenue for its enantioselective synthesis.

A notable example of a successful catalytic asymmetric approach in the broader yohimbine family is the use of a chiral bicyclic guanidine (B92328) catalyst . nih.gov This type of organocatalyst has been employed in an asymmetric tandem isomerization/intramolecular Diels-Alder reaction to construct the hydroisoquinoline core of yohimbine alkaloids with good enantioselectivity. nih.govresearchgate.net This demonstrates the potential of chiral Brønsted base catalysis in controlling the stereochemical outcome of key bond-forming events.

Catalyst TypeReaction TypeKey Feature
Chiral Bicyclic GuanidineTandem Isomerization/Intramolecular Diels-AlderEnantioselective formation of hydroisoquinoline derivatives. nih.govresearchgate.net

Control of Stereocenters

In many synthetic strategies, the establishment of the C(3) stereocenter is a pivotal step. For instance, in approaches that build the D/E ring system first, the subsequent C-ring closure must proceed with the desired stereoselectivity at C(3). nih.gov In other strategies, the C(3) stereocenter is set early in the synthesis, and its configuration then directs the stereochemical course of subsequent reactions. nih.gov The development of methods that allow for the selective formation of either epimer at C(3) is highly desirable for accessing the full range of yohimbine alkaloid stereoisomers. nih.gov

StereocenterSynthetic Challenge
C(3)Establishing the correct relative stereochemistry between the C and D rings. nih.gov

Semisynthesis of this compound from Precursors

Semisynthetic routes, starting from readily available natural products, offer a more direct and efficient pathway to target molecules like this compound.

An efficient three-step semisynthesis of (+)-yohimbenone has been achieved starting from the inexpensive and commercially available (+)-yohimbine. nih.gov This method utilizes a rhodium-catalyzed transfer hydroformylation reaction as the key step for C-C bond cleavage. nih.govnih.gov The process is inspired by the biosynthetic dehydroformylation of aldehydes to olefins, seen in processes like sterol biosynthesis. nih.gov

The synthesis begins with the conversion of the ester group in yohimbine to a β-hydroxy aldehyde. nih.gov This aldehyde intermediate then undergoes dehydroformylation catalyzed by a Rh(Xantphos)(benzoate) complex. nih.govnih.gov This reaction involves the transfer of a formyl group and a hydride from the aldehyde substrate to a strained olefin, such as norbornadiene, which acts as an acceptor. nih.gov A notable feature of this reaction is that the initial dehydroformylation product, an allylic alcohol, undergoes a subsequent transfer dehydrogenation in the same pot to yield the final product, (+)-yohimbenone, in good yield. nih.gov This mild protocol avoids the use of harsh reagents and the accumulation of CO gas, which can act as a catalyst poison. nih.gov

Table 2: Steps in the Semisynthesis of (+)-Yohimbenone

Step Transformation Reagents/Conditions Yield Reference
1 Reduction of ester LiAlH₄ 87% (for two steps) nih.gov
2 Oxidation to aldehyde Parikh-Doering oxidation 87% (for two steps) nih.gov
3 Transfer Hydroformylation & Dehydrogenation Rh(Xantphos)(benzoate), norbornadiene 65% nih.gov

Building upon the principles of transfer hydroformylation, a related strategy known as oxidative dehydroxymethylation has been developed for the dehomologation of primary alcohols into olefins. organic-chemistry.org This tandem catalysis approach, which also finds application in the synthesis of (+)-yohimbenone, effectively mimics enzymatic processes. organic-chemistry.org

The method involves a rhodium-catalyzed oxidation-dehydroformylation sequence. organic-chemistry.org A primary alcohol is first oxidized to an aldehyde intermediate, which then undergoes dehydroformylation to cleave a C-C bond and form the corresponding olefin. A crucial component of this process is the use of N,N-dimethylacrylamide (DMAA) as a hydrogen acceptor, which facilitates the reaction under mild conditions. organic-chemistry.org This strategy provides an efficient route for carbon-carbon bond cleavage and represents a powerful tool for the structural modification of complex molecules. organic-chemistry.org

Key Intermediates and Reaction Mechanisms in this compound Synthesis

Understanding the roles of key intermediates and the underlying reaction mechanisms is fundamental to the rational design and optimization of synthetic routes to this compound and related alkaloids.

As mentioned in the context of divergent synthesis, aminonitrile intermediates play a pivotal role in controlling stereochemical outcomes. nih.gov In the synthesis of yohimbinoid alkaloids, an α-amino nitrile is formed via a condensation/Strecker sequence involving an aldehyde and an appropriate amine. nih.gov This intermediate is then subjected to a Pictet-Spengler reaction. nih.govnih.gov

The stereochemistry at the C(3) position of the resulting yohimbinoid skeleton can be effectively directed by carefully selecting the conditions for this cyclization. nih.gov This control is a cornerstone of the divergent strategy, as it allows for the selective synthesis of epimers that differ only in the configuration at this center. nih.gov The aminonitrile functionality is thus not merely a passive structural component but an active director of stereochemistry in a crucial, late-stage bond-forming event. nih.govresearchgate.net

Computational studies provide invaluable insight into the mechanisms and selectivity of complex organic reactions. In the synthesis of yohimbinoid alkaloids, these studies have been used to rationalize the stereochemical outcomes of key steps. nih.gov

For the rhodium-catalyzed transfer hydroformylation used in the semisynthesis of this compound, mechanistic studies, likely supported by computational analysis, have elucidated the catalytic cycle. nih.gov The process is initiated by the activation of the aldehyde C-H bond by the neutral Rh-complex to form an acyl-Rh(III)-hydride intermediate. nih.gov A key finding is the role of the benzoate (B1203000) counterion, which is proposed to act as a proton shuttle, facilitating the subsequent steps of CO de-insertion and β-hydride elimination that lead to C-C bond cleavage. nih.govnih.govescholarship.org

In broader yohimbine synthesis, computational analysis of transition states has been employed to explain the diastereoselectivity of reactions. nih.gov For instance, the outcomes of kinetic reductions have been explained by analyzing the steric hindrance in competing transition state models. nih.gov Such computational approaches are essential for understanding the subtle energetic differences that dictate reaction pathways and for the future design of more efficient and selective catalysts. nih.govnih.gov

Analysis of Regioselectivity and Diastereoselectivity in Cascade Reactions

Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, are powerful tools for the efficient construction of complex molecules like this compound. 20.210.105 The regioselectivity and diastereoselectivity of these cascades are critical for establishing the correct stereochemistry of the final product. While much of the research has focused on the synthesis of yohimbine and its stereoisomers, the principles of stereocontrol are directly applicable to the this compound scaffold.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a cornerstone in the synthesis of the tetrahydro-β-carboline core of this compound and related alkaloids. researchgate.netnih.gov This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The diastereoselectivity of this reaction, particularly at the C-3 position, has been a significant challenge. nih.gov

Recent advances have demonstrated that the diastereoselectivity of the Pictet-Spengler cyclization can be influenced by several factors. In a bioinspired approach, an enantioselective Pictet-Spengler cyclization followed by a selective amidation cascade was used to construct the yohimbine skeleton. nih.gov In a racemic synthesis, the diastereoselectivity at C-3 was found to be approximately 2.5:1. nih.gov The facial selectivity of the cyclization can be directed by bulky substituents, such as a COOMe group, which can also prevent further undesired reactions through steric hindrance. nih.gov

Furthermore, the use of aminonitrile intermediates in a Pictet-Spengler type reaction has been shown to allow for effective control over the C-3 stereocenter. nih.gov The nucleophilicity of the indole (B1671886) ring and the presence of exogenous nucleophiles like sodium iodide can significantly influence and even reverse the diastereoselectivity of the cyclization. nih.gov

Intramolecular Diels-Alder (IMDA) Reaction: The intramolecular Diels-Alder reaction is another powerful cascade strategy for constructing the D and E rings of the yohimbine framework. The stereochemical outcome of the IMDA reaction is governed by the "endo rule" and the geometry of the transition state. nih.govumich.edu

In syntheses of related yohimbine alkaloids, the use of a Lewis acid catalyst, such as Sc(OTf)₃, has been shown to be crucial for achieving high endo selectivity in the IMDA cycloaddition. nih.gov The presence of a protecting group on the indole nitrogen was also found to be necessary for high selectivity. nih.gov Thermal IMDA reactions without a catalyst tend to result in lower endo/exo selectivity. nih.gov

The diastereoselectivity of these cascade reactions is often a result of a delicate interplay between kinetic and thermodynamic control. For instance, in an N-acyliminium ion cyclization sequence, high diastereoselectivity can be achieved at cryogenic temperatures under kinetic control, while elevated temperatures can lead to an equilibrating mechanism, favoring the thermodynamically more stable diastereomer. nih.gov

The following table summarizes key cascade reactions and the factors influencing their stereoselectivity in the context of yohimbine alkaloid synthesis, which are relevant to this compound.

Cascade ReactionKey TransformationFactors Influencing Regio- and DiastereoselectivityTypical Diastereomeric Ratio (d.r.)
Pictet-Spengler/Amidation Cascade Formation of the tetrahydro-β-carboline ring system.Chiral catalysts (e.g., binolphosphoric acid), steric hindrance from substituents, nature of the solvent and additives. researchgate.netnih.govUp to 92:8 er with a chiral catalyst. researchgate.netnih.gov
Intramolecular Diels-Alder (IMDA) Cycloaddition Formation of the D and E rings.Lewis acid catalysis (e.g., Sc(OTf)₃), protecting groups on the indole nitrogen, reaction temperature. nih.govCan proceed as a single diastereomer with appropriate catalysis. nih.gov
N-acyliminium Ion Cyclization Formation of a tetracyclic lactam intermediate.Reaction temperature (kinetic vs. thermodynamic control), choice of activating agent (e.g., TMSCl). nih.gov95:5 d.r. at -78 °C (kinetic); 73:27 d.r. at 40 °C (thermodynamic). nih.gov

Novel Synthetic Routes and Methodological Innovations

Recent research has led to the development of novel and more efficient synthetic routes to this compound, moving beyond traditional multi-step approaches. A significant innovation is the application of transition-metal catalysis to achieve key bond formations under mild conditions.

A notable example is a three-step synthesis of (+)-yohimbenone from the readily available (+)-yohimbine. nih.govnih.gov This concise synthesis utilizes a rhodium-catalyzed transfer hydroformylation reaction as the key step. nih.gov This method is inspired by the biosynthetic dehydroformylation of aldehydes to olefins. nih.gov

The synthetic sequence begins with the reduction of the methyl ester of (+)-yohimbine to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄), followed by a Parikh-Doering oxidation to yield a β-hydroxy aldehyde. nih.gov This aldehyde, which contains both syn- and anti-β-hydrogens, is then subjected to a rhodium-catalyzed dehydroformylation. nih.gov

The rhodium catalyst, Rh(Xantphos)(benzoate), selectively activates the aldehyde C-H bond, triggering a C-C bond cleavage and the formation of an olefin. nih.govnih.gov A surprising and beneficial subsequent reaction is the transfer dehydrogenation of the resulting allylic alcohol in the same pot, which directly yields (+)-yohimbenone. nih.gov The reaction conditions can be controlled to selectively form either the allylic alcohol or the enone product. nih.gov

This rhodium-catalyzed cascade, involving dehydroformylation and subsequent oxidation, represents a significant methodological innovation, dramatically shortening the synthetic route to (+)-yohimbenone. The reaction proceeds with high chemoselectivity at mild temperatures (22 to 80 °C) and low catalyst loadings (0.3 to 2 mol%). nih.gov The mechanism is believed to involve the benzoate counterion acting as a proton shuttle to facilitate the transfer hydroformylation. nih.govnih.gov

The table below outlines this novel synthetic route to (+)-yohimbenone.

StepStarting MaterialReagents and ConditionsProductYield
1(+)-Yohimbine1. LiAlH₄2. Parikh-Doering oxidation (SO₃·pyridine, Et₃N, DMSO)β-hydroxy aldehyde87% (over 2 steps)
2β-hydroxy aldehydeRh(Xantphos)(benzoate) catalyst, strained olefin acceptor(+)-Yohimbenone65%

This innovative approach highlights the power of developing new catalytic methods to streamline the synthesis of complex natural products like this compound.

Biosynthesis and Natural Occurrence of Yohimbenone

Identification of Natural Sources and Context within Plant Alkaloids

Yohimbenone is recognized as an alkaloid belonging to the rauwolifa class of indole (B1671886) alkaloids. whiterose.ac.uk Alkaloids are a diverse group of naturally occurring organic compounds found predominantly in plants, characterized by the presence of at least one basic nitrogen atom. whiterose.ac.uk Many alkaloids are known for their significant biological activities. whiterose.ac.uk Monoterpene indole alkaloids represent a substantial subclass of these compounds, exhibiting a wide range of structural complexity and pharmacological properties. nih.govresearchgate.net

While detailed information specifically pinpointing the natural sources of this compound is less prevalent in the provided literature compared to its well-known relative, yohimbine (B192690), its classification offers clues. Yohimbine has been identified in the bark of Pausinystalia johimbe (formerly Corynanthe johimbe), a tree native to western and central Africa and a member of the Rubiaceae family. wikipedia.orgmountainroseherbs.comwikipedia.orgutep.edu It is also found in various genera within the Apocynaceae family, including Rauvolfia, Catharanthus, Amsonia, Vallesia, and Vinca, as well as in the Loganiaceae (Gelsemium, Strychnos) and Euphorbiaceae (Alchornea) families. wikipedia.org Given that this compound is part of the rauwolifa class of indole alkaloids, it is reasonable to infer its potential presence in plants known to produce these types of alkaloids, particularly within the Rauvolfia genus and other related species in the Apocynaceae family. whiterose.ac.uk

Proposed Biosynthetic Pathways of this compound

The biosynthesis of monoterpene indole alkaloids, including those structurally related to this compound, is understood to commence with the convergence of precursors from two distinct biosynthetic pathways: the shikimate pathway, providing the indole moiety, and the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathway, providing the monoterpene unit.

The indole portion of the MIA structure originates from the amino acid L-tryptophan. researchgate.net L-Tryptophan is an essential amino acid and serves as a key precursor for indole alkaloids in plants. nih.govfishersci.cauni.luwikipedia.org Through a decarboxylation step catalyzed by tryptophan decarboxylase (TDC), L-tryptophan is converted to tryptamine (B22526). researchgate.net

The monoterpene portion is derived from a secoiridoid monoterpene, specifically secologanin (B1681713). researchgate.net Secologanin is synthesized via the monoterpene pathway, originating from geranyl diphosphate. researchgate.net

The pivotal step in MIA biosynthesis is the stereospecific condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine (B192452) synthase (STR). researchgate.net This condensation yields strictosidine, a central intermediate considered the universal precursor for the diverse structures of monoterpene indole alkaloids. researchgate.net

Following the formation of strictosidine, the pathway diverges through a series of enzymatic transformations and rearrangements. Strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD), releasing glucose and generating a highly reactive intermediate, strictosidine aglycone. researchgate.net This aglycone is a crucial branch point in MIA biosynthesis. researchgate.net

The strictosidine aglycone can undergo spontaneous rearrangement to form 4,21 dehydrogeissoschizine, an intermediate that serves as a precursor for various MIA skeletons, including the yohimbane type alkaloids. researchgate.net While the precise enzymatic cascade leading specifically to this compound from these intermediates has not been fully elucidated in the provided search results, the biosynthesis of yohimbane alkaloids like yohimbine is known to proceed from 4,21 dehydrogeissoschizine. researchgate.net The specific enzymatic steps and intermediates involved in the conversion of these central precursors to this compound represent an area where further research is needed to fully characterize the biosynthetic pathway in plants. researchgate.net Synthetic studies exploring the formation of the yohimbane skeleton, sometimes utilizing reactions analogous to proposed biological transformations like dehydroformylation, contribute to the theoretical understanding of how such structures might arise in nature. escholarship.orgnih.gov

Isolation and Characterization from Biological Matrices (Advanced Methods)

The isolation and characterization of this compound from complex biological matrices, such as plant tissues, necessitate the use of advanced analytical methodologies to separate it from other co-occurring compounds and confirm its identity and purity. Techniques developed for the isolation and characterization of related indole alkaloids, particularly yohimbine, provide a framework for approaching this compound.

Isolation typically begins with the extraction of plant material using appropriate solvents to solubilize the alkaloids. This is followed by purification steps to enrich the target compound. Methods for extracting yohimbine from bark, for instance, involve grinding the plant material, extracting with solvent mixtures (e.g., acidic aqueous alcohol), filtration, and chromatographic separation techniques such as resin column chromatography. google.com Concentration and recrystallization steps are then employed to obtain a more purified product. google.com Decolorization using adsorbing media can also be part of the purification process. google.com

For characterization and quantification, modern hyphenated techniques are indispensable. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying individual alkaloids within a complex extract. Accurate mass LC/quadrupole time-of-flight mass spectrometry (LC/QTOF-MS) and triple quadrupole LC/MS (LC/QQQ-MS) are advanced MS techniques used for the characterization and quantification of yohimbine and its analogs. nih.gov LC/QTOF-MS can provide accurate mass measurements and fragmentation patterns (MS/MS) that aid in the identification of alkaloids and their isomers. nih.gov This can be used, for example, to differentiate between natural plant extracts and samples adulterated with synthetic compounds. nih.gov LC/QQQ-MS offers high sensitivity and selectivity for the quantification of target compounds, allowing for accurate determination of alkaloid concentrations in biological samples. nih.gov Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR, are also valuable for the structural elucidation and confirmation of isolated alkaloids. acs.org The application of these advanced analytical techniques is crucial for the accurate study of this compound's occurrence and distribution in nature.

Molecular Mechanisms and Biochemical Interactions of Yohimbenone

Theoretical Receptor Binding Profiles and Ligand-Target Interactions

Yohimbine's primary mechanism of action is the antagonism of alpha-2 (α2)-adrenergic receptors, but it also interacts with a range of other monoaminergic receptors. mdpi.comnih.gov

Yohimbine (B192690) is a potent and selective antagonist of α2-adrenergic receptors. mdpi.cominchem.org It competes with endogenous agonists like norepinephrine (B1679862) for binding sites on these receptors. inchem.org By blocking presynaptic α2-adrenoceptors, which function as a negative feedback mechanism, yohimbine increases the release of norepinephrine into the synaptic cleft, leading to enhanced sympathetic nervous system activity. mdpi.cominchem.org

In vitro binding studies using radiolabeled [3H]yohimbine on human platelet membranes, which are rich in α2-receptors, demonstrate high-affinity binding. wikipedia.orgopss.org These studies reveal a single class of noncooperative binding sites with a dissociation constant (Kd) of approximately 1.74 nM to 6.2 nM. wikipedia.orgopss.org This antagonism is stereospecific and reversible. opss.org Yohimbine displays a higher affinity for the α2 subtypes compared to the α1 subtypes. nih.gov

Binding Affinity of Yohimbine for α2-Adrenergic Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki)
α2A1.4 nM
α2B7.1 nM
α2C0.88 nM

This table presents the binding affinities of Yohimbine for the three subtypes of the α2-adrenergic receptor, as reported in the literature. nih.gov Lower Ki values indicate higher binding affinity.

Beyond its primary target, yohimbine demonstrates affinity for several other monoaminergic receptors, although generally with lower potency than for the α2-adrenoceptor. mdpi.comnih.gov This broader receptor interaction profile contributes to its complex physiological effects. The rank order of binding affinity is typically α2-adrenergic > 5-HT1A > 5-HT1B > 5-HT1D > Dopamine (B1211576) D3 > Dopamine D2 receptors. nih.gov It also shows weak affinity for 5-HT2A, 5-HT2B, and α1-adrenergic receptors. mdpi.com Its activity at these sites is varied; it acts as an antagonist at 5-HT1B, 5-HT1D, 5-HT2B, and dopamine D2 receptors, while functioning as a partial agonist at 5-HT1A receptors.

In silico studies involving molecular docking and dynamics simulations have been employed to elucidate the binding modes of yohimbine with its target proteins. musclefactorysc.comresearchgate.net Research on the α2-adrenergic receptor subtypes has used homology modeling to investigate the specific interactions between yohimbine and the active site of the α2A, α2B, and α2C receptors. researchgate.net These simulations help identify key amino acid residues within the receptor's binding pocket that are crucial for the ligand-protein interaction and stability. researchgate.net

Molecular dynamics simulations have also confirmed the stability of yohimbine-protein complexes. musclefactorysc.com For instance, a 100 ns simulation demonstrated that yohimbine forms stable complexes with anticancer targets like ERK2, PARP1, and PIK3α, suggesting its potential as a multi-targeted agent. musclefactorysc.com These computational approaches are pivotal in understanding the structural basis for yohimbine's selectivity and in guiding the design of new derivatives with modified pharmacological profiles. researchgate.net

Modulation of Intracellular Signaling Pathways (In Vitro/Cellular Studies)

Yohimbine's influence extends beyond receptor binding to the modulation of downstream intracellular signaling pathways, which are critical for various cellular processes.

Recent in vitro and cellular studies have shown that yohimbine can modulate the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and development. In studies on skin melanogenesis, yohimbine hydrochloride was found to inhibit the nuclear accumulation of β-catenin, a key effector in the Wnt pathway. By preventing β-catenin's translocation to the nucleus, yohimbine effectively downregulates the transcription of target genes like the microphthalmia-associated transcription factor (MITF), a master regulator of melanin (B1238610) production. Further research suggests yohimbine ameliorates inflammation and fibrosis in hepatic models, partly through the modulation of the JNK/Wnt/β-catenin pathway.

Effect of Yohimbine on Key Proteins in the Wnt/β-catenin Pathway
Protein/ProcessObserved Effect of YohimbineCellular Outcome
β-cateninInhibited nuclear accumulationDownregulation of Wnt target gene transcription
MITFDecreased expressionReduced melanogenesis
TyrosinaseDecreased expression and activityReduced melanin production

This table summarizes the observed effects of Yohimbine on key components of the Wnt/β-catenin pathway in cellular studies.

Yohimbine has been shown to selectively inhibit signaling mediated by Phospholipase C-γ1 (PLCγ1). mdpi.com In vascular smooth muscle cells (VSMCs), platelet-derived growth factor (PDGF)-BB is a potent mitogen that stimulates proliferation and migration, processes central to vascular diseases like atherosclerosis. Studies have demonstrated that yohimbine suppresses PDGF-BB-stimulated VSMC proliferation by specifically downregulating the phosphorylation and activation of PLCγ1. mdpi.com

Notably, this effect appears to be independent of its α2-adrenergic receptor antagonism, as the inhibition of PLCγ1 phosphorylation persists even in cells with α2B-adrenergic receptor knockdown. The inhibitory action is also highly specific, as yohimbine does not significantly affect other major signaling pathways like ERK1/2, AKT, or p38 kinase in this context. mdpi.com This targeted downregulation of PLCγ1 signaling highlights a distinct mechanism through which yohimbine can exert antiproliferative effects. mdpi.com

FOXO3a, mTOR/p38/FAK Pathway Interactions

Research indicates that Yohimbine plays a significant role in modulating intracellular signaling pathways related to cell proliferation and migration, specifically the mTOR/p38/FAK pathway and its interaction with the transcription factor FOXO3a. nih.gov In studies involving vascular smooth muscle cells (VSMCs), Yohimbine has been shown to inhibit proliferation and migration induced by platelet-derived growth factor (PDGF). nih.gov

The mechanism for this inhibition involves the regulation of the transcription factor Forkhead box O3a (FOXO3a) and the mTOR/p38/FAK signaling pathway. nih.gov Yohimbine significantly reduces the phosphorylation levels of p38 and mTOR, key kinases in this pathway. nih.gov The mTOR signaling pathway is known to control cell proliferation through its regulation of FOXO3a. nih.govresearchgate.net The inhibition of p38 and mTOR signaling by Yohimbine leads to the suppression of VSMC migration and proliferation. nih.gov Co-treatment of cells with Yohimbine and specific mTOR or p38 inhibitors results in a more pronounced reduction in cell migration and proliferation, suggesting a synergistic effect. nih.gov

Table 1: Effects of Yohimbine on the FOXO3a, mTOR/p38/FAK Pathway
Target Molecule/ProcessObserved Effect of YohimbineDownstream Consequence
mTOR PhosphorylationReducedInhibition of cell proliferation
p38 MAPK PhosphorylationReducedInhibition of cell migration
FOXO3a RegulationModulated via mTOR signalingContribution to reduced proliferation
FAK ActivityInhibited via p38 suppressionInhibition of cell migration

NF-κB Pathway Suppression Mechanisms

A central mechanism of Yohimbine's anti-inflammatory action is the suppression of the nuclear factor-kappa B (NF-κB) pathway. mdpi.comnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). mdpi.com

By inhibiting the activation and nuclear localization of NF-κB, Yohimbine effectively curtails the production of these inflammatory mediators. mdpi.comnih.gov This has been demonstrated in various experimental models. For instance, Yohimbine has been shown to mitigate IL-1β or noradrenaline-induced IL-6 upregulation in temporomandibular joint chondrocytes by suppressing the NF-κB pathway. mdpi.comnih.gov Further studies have noted that in models of acute kidney injury, Yohimbine ameliorates damage by suppressing cytokine mRNA, iNOS, and blocking NF-κB activation. mdpi.comnih.gov This inhibitory effect on the NF-κB pathway underscores its potential role in modulating inflammatory responses. mdpi.com

cAMP-Mediated Mechanisms and Tyrosine Hydroxylase Upregulation

Yohimbine's primary pharmacological action is as a selective antagonist of α2-adrenergic receptors. mdpi.comresearchgate.net By blocking these presynaptic receptors, Yohimbine inhibits the negative feedback mechanism that normally suppresses the release of norepinephrine. mdpi.com This leads to an increase in norepinephrine levels in the synaptic cleft. mdpi.com

The upregulation of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines like norepinephrine, is a potential downstream effect of α2-adrenergic receptor inhibition. nih.gov The precise mechanisms linking this inhibition to TH upregulation are still being fully elucidated, but evidence suggests the potential involvement of cyclic adenosine (B11128) monophosphate (cAMP)-mediated pathways. mdpi.com Activation of the cAMP signaling pathway is known to regulate TH gene expression and can lead to an induction of TH protein and activity. nih.gov

Enzymatic Interactions and Biotransformation Pathways (Theoretical/In Vitro)

Steroid 5α-Reductase Type 2 Modulation

In vitro and in vivo studies have demonstrated that Yohimbine hydrochloride can modulate the activity of steroid 5α-reductase type 2. nih.govresearchgate.net This enzyme is responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT), a key factor in the pathogenesis of benign prostatic hyperplasia (BPH). researchgate.net

Research has shown that Yohimbine significantly reduces the levels of steroid 5α-reductase. nih.gov This downregulation of the enzyme leads to decreased levels of DHT. nih.gov This suggests that Yohimbine exerts some of its effects by directly modulating the steroid 5α-reductase pathway. nih.govresearchgate.net

Cytochrome P450-mediated Metabolism (Mechanistic aspects, non-clinical)

Yohimbine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. mdpi.comnih.gov The main enzymes responsible for its biotransformation are CYP2D6 and CYP3A4. mdpi.comnih.govresearchgate.net

CYP2D6 plays a crucial role in the 11-hydroxylation of yohimbine, which forms 11-hydroxyyohimbine, a pharmacologically active metabolite. mdpi.comresearchgate.net A smaller portion is converted to 10-hydroxyyohimbine. mdpi.comnih.gov The metabolic clearance of Yohimbine is highly dependent on CYP2D6 activity. nih.gov Genetic polymorphisms in the CYP2D6 gene can lead to significant interindividual variability in Yohimbine metabolism. mdpi.com Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers, which affects the plasma concentrations and clearance of the compound. mdpi.comnih.gov This variability underscores the central role of CYP450 enzymes in the biotransformation of Yohimbine. researchgate.netnih.gov

Table 2: Cytochrome P450-Mediated Metabolism of Yohimbine
EnzymeRole in MetabolismPrimary MetaboliteFactors Influencing Activity
CYP2D6Major pathway; 11-hydroxylation11-hydroxyyohimbine (active)Genetic polymorphisms
CYP3A4Contributes to metabolismNot specified as primaryGenetic polymorphisms

Advanced Analytical and Spectroscopic Characterization of Yohimbenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like yohimbenone, providing insights into the connectivity of atoms and their spatial arrangement.

1D and 2D NMR Techniques for Structural Elucidation (beyond basic identification)

Beyond simple identification, 1D NMR techniques such as proton (¹H) and carbon-13 (¹³C) NMR provide fundamental information about the types of protons and carbons present, their chemical environments, and their coupling interactions. Analysis of chemical shifts, multiplicities, and coupling constants in ¹H NMR spectra allows for the assignment of specific protons within the molecule. Similarly, ¹³C NMR provides information about the carbon skeleton.

Two-dimensional (2D) NMR techniques offer more advanced structural insights by revealing correlations between nuclei. emerypharma.comwalisongo.ac.idchemrxiv.org For instance, Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through bonds, aiding in the tracing of spin systems. emerypharma.comwalisongo.ac.id Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with the carbons to which they are directly attached (HSQC) or through multiple bonds (HMBC), providing crucial information about the carbon framework and the connectivity between different parts of the molecule. These 2D techniques are essential for unambiguously assigning signals in complex NMR spectra and confirming the proposed structure of this compound. emerypharma.comwalisongo.ac.id

Stereochemical Assignment using NMR (e.g., Mosher's method adaptation)

Determining the stereochemistry of a molecule is critical, especially for compounds with multiple chiral centers like this compound. NMR-based methods, such as adaptations of Mosher's method, can be employed for stereochemical assignment. youtube.comusm.edunih.govumn.edu Mosher's method typically involves derivatizing a chiral alcohol or amine with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). youtube.comusm.edunih.govumn.edu The resulting diastereomeric esters or amides exhibit different chemical shifts in their ¹H and ¹⁹F NMR spectra due to the anisotropic effect of the phenyl and trifluoromethyl groups of the MTPA moiety. youtube.comumn.edu By analyzing the differences in chemical shifts (Δδ) for the protons in the diastereomers, the absolute configuration of the chiral center can be determined. youtube.comnih.govumn.edu While this compound itself is a ketone and not directly amenable to the standard Mosher's method for alcohol/amine centers, adaptations or related chiral derivatization strategies targeting other functional groups or synthesized intermediates with chiral alcohol/amine functionalities could potentially be applied to assign the stereochemistry of its multiple chiral centers. Studies on related complex molecules have utilized comparative analysis of ¹H NMR spectra of diastereomers for stereochemical assignment. researchgate.netcore.ac.uk

Computational Prediction of NMR Chemical Shifts

Computational methods play an increasingly important role in complementing experimental NMR data for structural elucidation and verification. schrodinger.comnih.govgithub.io Density Functional Theory (DFT) calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts (both ¹H and ¹³C) for proposed molecular structures. schrodinger.comnih.gov Comparing the computationally predicted shifts with experimental NMR data can help confirm a proposed structure or differentiate between possible isomers. schrodinger.comnih.gov While computationally intensive, this approach is particularly useful when dealing with complex molecules or when experimental data is ambiguous. nih.gov Advanced computational models, including those incorporating 3D graph neural networks and DFT-calculated shielding tensors, are being developed to improve the accuracy of predicted chemical shifts. nih.gov These computational tools can aid in the assignment of experimental NMR signals and provide insights into conformational effects on chemical shifts. schrodinger.com

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments, which is invaluable for determining molecular weight, elemental composition, and structural features.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Isomer Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the analysis of complex mixtures, including assessing the purity of a compound like this compound and separating and identifying its isomers. nih.govlcms.czresearchgate.netnist.gov LC separates components of a mixture based on their differential interactions with a stationary phase, while the MS detector provides mass information for the separated components. nih.govlcms.czresearchgate.net This allows for the detection and quantification of impurities and related substances in a this compound sample. nih.govresearchgate.netnist.gov

LC-MS is particularly useful for isomer analysis, as isomers have the same molecular formula but different structures and can often be separated by chromatography. nih.govlcms.cz Different chromatographic conditions can be employed to achieve separation of closely related isomers. lcms.cz High-resolution MS detectors, such as quadrupole time-of-flight (QTOF) MS, provide accurate mass measurements, which can help in determining the elemental composition of the parent ion and fragment ions, further aiding in the identification of isomers and impurities. nih.gov Triple quadrupole LC/MS systems are used for quantitative analysis of compounds like yohimbine (B192690) and its analogs. nih.govlcms.cz

Fragmentation Patterns and Mechanistic Interpretation of Mass Spectra

In mass spectrometry, once molecules are ionized, they can undergo fragmentation, breaking down into smaller ions. libretexts.orgwikipedia.org The pattern of these fragment ions is characteristic of the molecule's structure and provides valuable information for structural elucidation. libretexts.orgwikipedia.org The molecular ion peak corresponds to the intact molecule with a charge. libretexts.org Analyzing the mass-to-charge ratios of the fragment ions and their relative abundances allows for the deduction of fragmentation pathways. libretexts.orgwikipedia.org

Fragmentation can occur through various mechanisms, including simple bond cleavage and rearrangement reactions. libretexts.orgwikipedia.org The stability of the resulting ions influences the fragmentation pattern; for example, fragmentation pathways that lead to the formation of more stable carbocations are often favored. libretexts.org For complex molecules like this compound, interpreting fragmentation patterns often involves understanding the typical cleavage routes for different functional groups and structural motifs present. Tandem mass spectrometry (MS/MS) techniques, where a selected precursor ion is fragmented further, provide more detailed information about the structure of the fragment ions, aiding in the complete mapping of fragmentation pathways and structural confirmation. wikipedia.orgnih.govresearchgate.net Electron spray ionization (ESI-MS) is commonly used for ionizing polar molecules and can reveal characteristic fragmentation pathways. nih.gov Studies on related indole (B1671886) alkaloids like yohimbine have elucidated fragmentation pathways involving cleavage in specific rings of the polycyclic structure. nih.gov

Compound Names and PubChem CIDs

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a powerful technique for unequivocally determining the three-dimensional structure and relative stereochemistry of crystalline compounds. For chiral molecules, it can also be used to establish the absolute configuration, particularly when anomalous scattering is significant, often facilitated by the presence of heavier atoms within the molecule or through derivatization with a heavy atom-containing group. nih.gov The determination of absolute configuration is critical for understanding the biological activity and chemical behavior of enantiomerically pure substances.

While direct X-ray crystallographic data specifically for this compound's absolute configuration was not detailed in the provided search results, studies on structurally related yohimbane alkaloids, such as (-)-yohimbone, have successfully utilized single-crystal X-ray diffraction to confirm relative stereochemistry and establish absolute configuration. For instance, an X-ray structure of (-)-yohimbone clearly demonstrated its relative stereochemistry and confirmed the 3S, 15S, 20R absolute configuration for the (-)-enantiomer. nist.gov This exemplifies the applicability of X-ray crystallography to the yohimbane skeletal framework present in this compound for precise stereochemical assignments. The Crystallography Open Database also lists this compound, referencing a publication, suggesting that X-ray data for this specific compound exists in the literature. chemspider.com

Advanced Chromatographic Separation Techniques

Chromatography plays a vital role in the analysis and purification of this compound, particularly in separating it from reaction mixtures, isolating it from natural sources, and resolving its stereoisomers. Advanced chromatographic techniques offer the resolution necessary to handle the complexity often associated with synthetic routes or natural product extracts.

Diastereomer and Enantiomer Separation

This compound, possessing multiple chiral centers, can exist as various stereoisomers, including diastereomers and enantiomers. The separation of these stereoisomers is often essential for obtaining pure compounds for further study or application. Diastereomers, having different physical properties, can frequently be separated using conventional chromatography with achiral stationary phases. sigmaaldrich.comcaymanchem.com

However, the separation of enantiomers, which are mirror images and share identical physical properties in achiral environments, requires a chiral influence within the chromatographic system. This can be achieved through several approaches:

Chiral Stationary Phases (CSPs): Utilizing columns packed with a chiral material that interacts differently with each enantiomer, leading to differential retention and separation.

Chiral Mobile Phase Additives: Incorporating a chiral selector into the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing separation on an achiral stationary phase.

Diastereomer Formation: Reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated using standard chromatography on an achiral phase. sigmaaldrich.comcaymanchem.com

While specific chromatographic parameters for the separation of this compound diastereomers and enantiomers were not detailed in the provided results, the general principles and techniques described are directly applicable to the resolution of this compound stereoisomers. The complexity of separating molecules with multiple chiral centers, like this compound, can be significant, sometimes requiring the coupling of chiral and achiral chromatographic methods in series to achieve full resolution of all potential isomers.

Preparative Chromatography for Compound Isolation

Preparative chromatography is indispensable for isolating and purifying this compound in larger quantities, whether from synthetic reaction mixtures or complex natural extracts. This differs from analytical chromatography, which focuses on separation and detection for quantification or identification, by prioritizing the recovery of purified material.

Various preparative chromatographic techniques have been employed in the synthesis and isolation of this compound or related yohimbane-type compounds. Mentions of preparative HPLC and silica (B1680970) gel chromatography appear in the context of synthetic routes to this compound or related structures, highlighting their utility in isolating the desired product from byproducts and starting materials. nist.gov For instance, preparative HPLC has been used for the isolation of products in the synthesis of (+)-yohimbenone. Similarly, preparative thin layer chromatography (TLC) and preparative HPLC have been noted for the isolation of compounds in synthetic procedures that could be relevant to this compound. The isolation of natural products with complex structures often involves a combination of chromatographic methods, such as medium-pressure liquid chromatography (MPLC), high-speed countercurrent chromatography (HSCCC), and preparative HPLC, demonstrating the multi-step purification strategies that may be necessary for compounds like this compound if isolated from natural sources.

Theoretical and Computational Spectroscopic Analysis

Theoretical and computational methods, particularly those based on quantum mechanics such as Density Functional Theory (DFT), have become valuable tools in modern chemical analysis. These methods can complement experimental spectroscopic data by providing insights into molecular structure, properties, and behavior at a fundamental level.

In the context of spectroscopic characterization, computational methods can be used to:

Predict Spectroscopic Parameters: Calculate properties such as NMR chemical shifts, vibrational frequencies (for IR and Raman spectroscopy), and electronic transitions (for UV-Vis spectroscopy). Comparing predicted spectra with experimental data can aid in structure elucidation and confirmation.

Analyze Conformational Preferences: Investigate the different possible three-dimensional arrangements (conformers) of a molecule and their relative energies, which can influence spectroscopic signatures and reactivity.

Study Reaction Mechanisms: Model transition states and intermediates in chemical reactions, providing a deeper understanding of how this compound is formed or transformed, which can inform synthetic strategies and explain observed product distributions.

Structure Activity Relationship Sar Studies and Analogue Development for Yohimbenone

Impact of Stereochemistry on Molecular Interactions and Biological Activities

The stereochemistry of the yohimbine (B192690) scaffold, to which yohimbenone is structurally related, is a critical determinant of its biological activity. The spatial arrangement of substituents and the conformation of the ring system dictate the molecule's ability to bind to its biological targets, primarily adrenergic receptors.

Research on yohimbine and its stereoisomers has demonstrated that even minor changes in the orientation of key functional groups can lead to significant differences in receptor affinity and selectivity. For instance, studies comparing yohimbine with its diastereomers, such as β-yohimbine, have revealed variations in their ability to block α1- and α2-adrenoceptors. nih.gov The relative orientation of the C17 hydroxyl group and the C16 carboxymethyl group in the E ring of the yohimbine structure plays a crucial role in these interactions.

The potency of yohimbine analogues is influenced by the stereochemical configuration at multiple chiral centers. The general order of potency for α-adrenoceptor blocking activity among some yohimbine structure groups has been reported as yohimbine > dihydrocorynantheine (B1227059) = β-yohimbine. nih.gov This highlights that the natural configuration of yohimbine is often optimal for this particular activity. Alterations, such as the epimerization at C3 or C17, can lead to a decrease in affinity for α2-adrenergic receptors. These findings underscore the importance of precise stereochemical control in the synthesis of this compound analogues to achieve desired pharmacological profiles.

CompoundRelative Potency (α-Adrenoceptor Blockade)Key Stereochemical Feature
YohimbineHighNatural configuration
DihydrocorynantheineModerateDifferent E-ring stereochemistry
β-YohimbineModerateEpimer at C17

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design of this compound analogues leverages the SAR data from related compounds to create novel molecules with improved therapeutic properties. The synthesis of these analogues often involves multi-step processes that allow for the systematic modification of the yohimbine scaffold.

One approach to analogue development is the modification of the substituent at the C16 position. A series of yohimbine derivatives has been synthesized and evaluated for their binding affinity at human α2C-adrenergic receptors. nih.gov These studies have shown that the nature of the linker and substituent at this position can significantly affect binding potencies. nih.gov For example, certain ester derivatives have demonstrated higher affinity for the α2C-AR than the parent compound, yohimbine. nih.gov

Another strategy involves the synthesis of tethered yohimbine analogues. Research has shown that dimeric yohimbine analogues connected by specific tethers can be highly selective for the human α2C-AR subtype. nih.gov Further studies have indicated that even in the absence of a second pharmacophore (i.e., a monomeric tethered analogue), selectivity for the α2C-AR can be achieved and is dependent on the nature of the tether. nih.gov For instance, benzyl (B1604629) carboxy alkyl amine and carboxy alkyl amine analogues of yohimbine have shown significant selectivity in binding to the α2C-AR versus the α2A- and α2B-ARs. nih.gov These findings suggest that similar modifications to the this compound scaffold could yield compounds with novel pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not widely published, the principles can be applied based on data from related yohimbine derivatives.

QSAR studies on yohimbine analogues have been performed to predict their antipsychotic activity. In one such study, a QSAR model was developed using a forward stepwise method of multiple linear regression. The model demonstrated a good correlation between the structural features of the yohimbine derivatives and their predicted antipsychotic potential, with a reported regression coefficient (r²) of 0.87 and a predictive accuracy of 81%. This indicates that the model could reliably predict the activity of new, untested derivatives.

The descriptors used in such QSAR models can include electronic, steric, and hydrophobic parameters, which quantify different aspects of the molecule's structure. By identifying the key descriptors that contribute to the biological activity, researchers can prioritize the synthesis of compounds that are predicted to be most potent. This computational approach can significantly streamline the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Investigation of Pharmacophore Models for this compound

A typical pharmacophore for an α2-AR antagonist based on the yohimbine scaffold would likely include:

An aromatic ring system (the indole (B1671886) nucleus).

A hydrogen bond donor/acceptor (the N-H of the indole and the basic nitrogen).

A hydrophobic region.

Specific spatial relationships between these features.

The development of such a model involves identifying the common structural features among a series of active compounds and their relative spatial orientation. dovepress.com These models can then be used for virtual screening of large compound libraries to identify novel chemical scaffolds that fit the pharmacophore and are therefore likely to possess the desired biological activity. dovepress.com Furthermore, pharmacophore models can guide the design of new this compound analogues by highlighting the key interaction points that should be maintained or enhanced.

Development of Chemically Modified this compound Scaffolds

The development of chemically modified this compound scaffolds aims to create novel molecular frameworks that may offer advantages over the natural product, such as improved selectivity, better pharmacokinetic properties, or novel biological activities. This can involve significant alterations to the core ring structure of this compound.

One strategy for scaffold modification is to synthesize conformationally "liberated" analogues. This involves removing certain ring constraints to allow for more flexibility in the molecule. Such modifications can lead to interactions with different receptor subtypes or even different classes of receptors.

Another approach is the synthesis of derivatives through diversification of the existing scaffold. For example, a multicomponent assembly process followed by a cycloaddition sequence has been used to rapidly access novel derivatives of yohimbine-like compounds. These intermediates can then be further diversified through reactions such as cross-coupling and N-derivatizations to generate a library of new compounds. This strategy allows for the exploration of a broader chemical space around the core this compound scaffold. The goal of these modifications is to discover new lead compounds for drug development with potentially superior therapeutic profiles.

Emerging Research Directions and Unaddressed Challenges in Yohimbenone Research

Development of Unified and Stereoselective Synthesis Strategies for Complex Yohimbinoid Alkaloids

The synthesis of complex yohimbinoid alkaloids, including yohimbenone, remains a challenging area in organic chemistry due to the intricate stereochemical features and the fused ring system. Developing unified and stereoselective strategies is crucial for accessing various members of this alkaloid family and their stereoisomers.

Current research indicates that while elegant syntheses for specific yohimbinoid alkaloids exist, a truly unified approach capable of efficiently producing all four stereoisomeric subfamilies (normal, allo, pseudo, and epiallo) with complete stereochemical control, particularly at the C(3) center, is still an unsolved problem. researchgate.netnih.govnih.govresearchgate.net The high degree of stereochemical information embedded in these molecules necessitates precise synthetic methods to fully explore their potential applications. researchgate.net

Efforts are being made to address this challenge through divergent strategies. One approach involves utilizing functionalized hydrindanones as intermediates, enabling effective control over the stereochemistry at C(3) in a late-stage Pictet-Spengler reaction. researchgate.netnih.govresearchgate.netnih.gov This strategy has been applied to the synthesis of C(3) epimeric natural products like venenatine and alstovenine. researchgate.netnih.govnih.gov Another promising direction involves bioinspired coupling reactions, such as catalytic enantioselective Pictet-Spengler/amidation cascades, for the rapid construction of the pentacyclic skeleton with controllable stereochemistry at multiple centers (C3, C16, C17, C20). nih.gov

Despite progress, achieving enantioselective, divergent, and collective synthesis of all stereoisomeric subfamilies from common intermediates with high efficiency remains a key challenge. researchgate.netnih.gov

Exploration of Novel Molecular Targets and Pathways

While yohimbine (B192690) alkaloids are known to interact with adrenergic receptors, the exploration of novel molecular targets and pathways specifically for this compound is an active area of research. Understanding these interactions is vital for uncovering potential applications beyond the historically associated ones.

Research on related yohimbine compounds suggests potential interactions with a variety of biological targets. For instance, studies have indicated that yohimbine can target and suppress the proliferation and migration of vascular smooth muscle cells by downregulating the phospholipase C-γ1 signaling pathway. mdpi.com This suggests a selective mechanism of action that does not significantly affect other pathways like ERK1/2, AKT, or p38 kinase. mdpi.com Furthermore, molecular docking studies have explored yohimbine's potential as a multi-targeted anticancer agent, showing strong binding affinity to various protein targets involved in cancer therapy, including ERK2, PARP1, and PIK3α. mdpi.com

While these findings pertain to yohimbine, they highlight the potential for this compound and other yohimbinoid alkaloids to interact with a broader range of molecular targets and influence diverse cellular pathways. Further research is needed to specifically identify and characterize the molecular targets and pathways modulated by this compound itself.

Innovations in Analytical Detection and Quantification for Complex Matrices

Accurate and sensitive detection and quantification of this compound in various complex matrices (e.g., biological samples, plant extracts, synthetic mixtures) are essential for research and potential applications. Innovations in analytical techniques are continuously sought to improve specificity, sensitivity, and efficiency.

Research on the analytical detection and quantification of related compounds like yohimbine in complex mixtures highlights the challenges and advancements in this area. Techniques such as quantitative High-Performance Thin-Layer Chromatography (HPTLC) have been developed and proven suitable for detecting and quantifying minute amounts of yohimbine even in complex matrices, demonstrating good robustness and specificity. pjps.pk These methods often involve optimized extraction and purification steps to minimize interference from extraneous materials. pjps.pk

The analysis of complex biological matrices, such as blood, also presents significant challenges, necessitating efficient pretreatment methods for extraction, enrichment, and preconcentration of analytes prior to detection by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). xjtu.edu.cn

Applying and adapting these advanced analytical methods, including hyphenated techniques and sophisticated sample preparation strategies, is crucial for the accurate detection and quantification of this compound in diverse complex matrices encountered in research and potential industrial settings.

Theoretical Prediction of Compound Properties and Interactions for Rational Design

Theoretical methods, such as computational chemistry and cheminformatics, play an increasingly important role in predicting compound properties and interactions. Applying these methods to this compound can aid in rational design strategies for synthesis and exploration of its biological activities.

Theoretical predictions can be used to guide synthetic efforts and predict the likelihood of forming new compounds. acs.org Computational studies, such as density functional theory (DFT), are employed to explore reaction mechanisms and predict energy barriers, which can inform the rational design of catalysts and reaction pathways. researchgate.net Machine learning models are also being developed to predict reaction outcomes and properties, although they often require large datasets for training. researchgate.net

For this compound, theoretical calculations can provide insights into its conformational preferences, electronic structure, and potential interaction sites with biological targets. Molecular docking and dynamics simulations, similar to those performed for yohimbine, could predict binding affinities and stability of complexes with potential protein targets. mdpi.com These theoretical approaches can help prioritize synthetic targets and guide experimental investigations into this compound's molecular interactions and potential applications.

Challenges in the Scalable and Sustainable Production of this compound

Developing scalable and sustainable methods for the production of this compound is a significant challenge, particularly if research findings indicate potential large-scale applications. Sustainable production aims to minimize environmental impact, conserve resources, and ensure social equity throughout the production lifecycle. 3ds.comnortekfluids.comnsflow.com

Challenges in sustainable production across various industries include reducing carbon emissions, transitioning to renewable energies, efficient resource utilization, waste management, and sustainable technological innovation. nortekfluids.com Achieving sustainability across complex supply chains is also a major hurdle. 3ds.comnsflow.com

For this compound, scalable and sustainable production would involve addressing these general industrial challenges within the context of its specific synthesis or isolation. If derived from natural sources, sustainable harvesting and extraction methods would be critical. If produced synthetically, the development of environmentally friendly and efficient synthetic routes, minimizing waste generation and utilizing renewable resources where possible, would be essential. The cost-effectiveness of sustainable processes compared to traditional methods also presents a challenge. mdpi.comresearchgate.net Overcoming these challenges requires innovation in chemical process engineering and a commitment to integrating sustainability principles throughout the production chain. nsflow.com

Q & A

Q. How can ecological impact studies on this compound degradation byproducts be optimized?

  • Methodological Answer : Use high-resolution mass spectrometry (HR-MS) with non-targeted analysis to identify degradation products in simulated wastewater. Assess toxicity via Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition (OECD 201). Apply quantitative structure-activity relationship (QSAR) models to prioritize hazardous byproducts for further testing .

Methodological Tables

Table 1 : Key Analytical Techniques for this compound Research

Parameter Technique Validation Criteria Reference
PurityHPLC-UVRSD < 5%, impurities <0.1%
Structural IdentityNMR, HR-MSMatch to reference library/standard
Receptor BindingITC, SPRKd ± SEM, n ≥ 3 replicates

Table 2 : Common Pitfalls in this compound Experimental Design

Pitfall Mitigation Strategy Reference
Non-standardized assaysAdhere to OECD/ICH guidelines; share protocols
Inadequate sample sizePower analysis (α=0.05, β=0.2) pre-study
Unreported batch variabilityTest ≥3 independent batches; report RSD

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.